2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.:
Cat. No.: VC16325728
Molecular Formula: C18H16FN5O2S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN5O2S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H16FN5O2S/c1-23-18(13-9-27-10-15(13)21-23)20-16(25)8-24-17(26)7-6-14(22-24)11-2-4-12(19)5-3-11/h2-7H,8-10H2,1H3,(H,20,25) |
| Standard InChI Key | DOTYGGDIVRVHKL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Introduction
The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. It is part of a class of heterocyclic compounds that integrate pyridazinone and thienopyrazole scaffolds, known for their pharmacological relevance in areas such as anti-inflammatory, anticancer, and antimicrobial research.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents. A general pathway includes:
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Formation of the Pyridazinone Core: The pyridazinone ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.
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Functionalization with Fluorophenyl Group: Electrophilic aromatic substitution introduces the fluorophenyl moiety at the desired position.
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Coupling with Thienopyrazole: The thienopyrazole fragment is attached via amide bond formation using acetic acid derivatives.
Analytical Characterization
The compound is characterized using advanced spectroscopic and chromatographic techniques:
| Technique | Purpose |
|---|---|
| NMR (1H & 13C) | Confirms the chemical structure and functional groups |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern |
| IR Spectroscopy | Identifies characteristic functional group vibrations (e.g., C=O, N-H) |
| X-Ray Crystallography | Provides detailed structural information (if crystalline form available) |
Pharmacological Potential
Preliminary studies suggest that this compound may exhibit significant biological activity:
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Anti-inflammatory Activity: Molecular docking studies indicate potential as a 5-lipoxygenase (5-LOX) inhibitor, targeting inflammation pathways .
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Anticancer Properties: Similar heterocyclic compounds have shown promising results in inhibiting tumor cell growth via apoptosis induction .
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Antimicrobial Effects: Thienopyrazole derivatives are known for their broad-spectrum antimicrobial activity, which could extend to this compound .
Toxicity and Safety Profile
Toxicological evaluations are crucial for assessing the compound's safety:
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In vitro cytotoxicity tests: Performed on human cell lines to determine IC50 values.
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ADMET Analysis: Computational tools predict absorption, distribution, metabolism, excretion, and toxicity profiles.
Future Directions
Further research is required to explore the full potential of this compound:
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Structure-Activity Relationship (SAR): Optimization of functional groups to enhance bioactivity.
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Preclinical Studies: Animal models to evaluate efficacy and toxicity.
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Formulation Development: Designing drug delivery systems for targeted therapy.
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